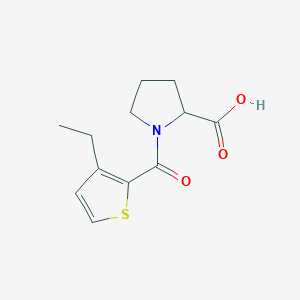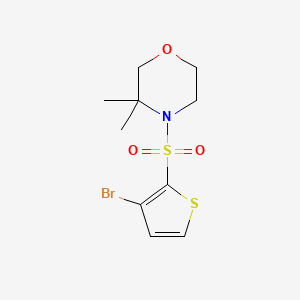
1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrrolidine derivative that has a unique chemical structure, making it an attractive target for synthesis and investigation. In
作用機序
The mechanism of action of 1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It can also disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, it can modulate neurotransmitter levels in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of bacteria and fungi. Moreover, it can modulate neurotransmitter levels in the brain, leading to potential therapeutic effects in neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its unique chemical structure, which can lead to the discovery of new chemical entities with potential therapeutic effects. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which can hinder its development as a drug candidate.
将来の方向性
There are several future directions for the investigation of 1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid. One direction is to further elucidate its mechanism of action, which can lead to the discovery of new drug targets. Another direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Furthermore, it can be studied for its potential applications in other areas such as agriculture and environmental science.
In conclusion, 1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is a unique chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized, and it has been investigated for its anticancer, antibacterial, antifungal, and neurological effects. Despite its advantages, there is still a need for further investigation to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of ethyl 2-bromo-3-thiophenecarboxylate with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This method has been optimized and can yield high purity products.
科学的研究の応用
1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has been investigated for its potential applications in various scientific research areas. It has been studied for its anticancer activity, as it can inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties. Moreover, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-(3-ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-5-7-17-10(8)11(14)13-6-3-4-9(13)12(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRJJQFBDSWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylthiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)

![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)

